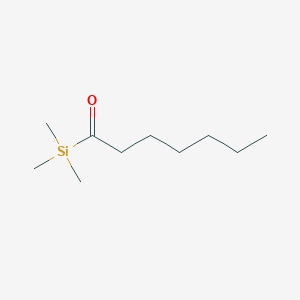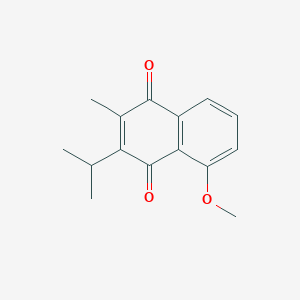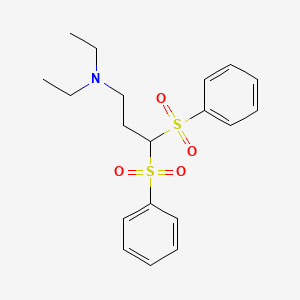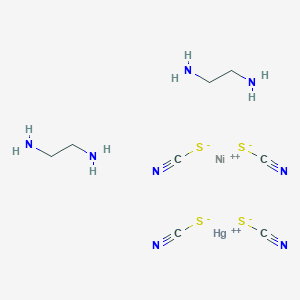
Ethyl(trimethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(trimethyl)phosphanium is a quaternary phosphonium compound characterized by the presence of an ethyl group and three methyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(trimethyl)phosphanium can be synthesized through the reaction of trimethylphosphine with ethyl bromide. The reaction typically occurs in an anhydrous solvent such as dichloromethane under a nitrogen atmosphere to prevent moisture interference. The reaction proceeds as follows: [ \text{P(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(CH}_3\text{)}_3\text{C}_2\text{H}_5]^+ \text{Br}^- ]
Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(trimethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new phosphonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halides, alkoxides, and other nucleophiles can be used in substitution reactions.
Catalysts: Transition metal catalysts may be employed to facilitate addition reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphonium Salts: Resulting from nucleophilic substitution.
Addition Products: Formed through reactions with multiple bonds.
Applications De Recherche Scientifique
Ethyl(trimethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst in various chemical processes.
Mécanisme D'action
Ethyl(trimethyl)phosphanium can be compared with other quaternary phosphonium compounds such as:
- Mthis compound
- Propyl(trimethyl)phosphanium
- Butyl(trimethyl)phosphanium
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its balance of steric and electronic effects makes it particularly useful in various chemical applications.
Comparaison Avec Des Composés Similaires
- Methyl(trimethyl)phosphanium: Contains a methyl group instead of an ethyl group.
- Propyl(trimethyl)phosphanium: Contains a propyl group, leading to different steric and electronic properties.
- Butyl(trimethyl)phosphanium: Contains a butyl group, further altering its reactivity and applications.
Propriétés
Numéro CAS |
79826-63-4 |
|---|---|
Formule moléculaire |
C5H14P+ |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
ethyl(trimethyl)phosphanium |
InChI |
InChI=1S/C5H14P/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |
Clé InChI |
IQLVJVXTKNBZRC-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
methanone](/img/structure/B14424648.png)



![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)




![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
